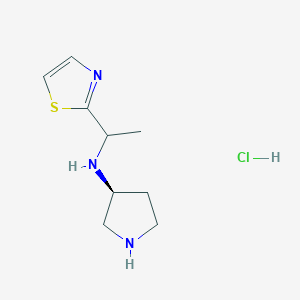

N-((S)-1-(Thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride

Description

N-((S)-1-(Thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride is a chiral amine derivative featuring a pyrrolidine core substituted with a thiazole-containing ethyl group. Thiazole rings are known for their electron-rich aromatic systems, which facilitate hydrogen bonding and π-π stacking interactions with proteins like amyloid-β (Aβ) or tau, key players in AD pathogenesis .

Properties

IUPAC Name |

(3S)-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S.ClH/c1-7(9-11-4-5-13-9)12-8-2-3-10-6-8;/h4-5,7-8,10,12H,2-3,6H2,1H3;1H/t7?,8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIENZERBTUCQGM-MTICXXPYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)NC2CCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=NC=CS1)N[C@H]2CCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((S)-1-(Thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride (CAS No. 1289689-34-4) is a compound of interest due to its potential therapeutic applications. The thiazole moiety is known for its diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 233.76 g/mol. The compound features a pyrrolidine ring attached to a thiazole group, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆ClN₃S |

| Molecular Weight | 233.76 g/mol |

| CAS Number | 1289689-34-4 |

| MDL Number | MFCD22631765 |

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing thiazole rings have been shown to induce apoptosis in cancer cells by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent cell death . The SAR studies suggest that modifications to the thiazole ring enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

In a study assessing various thiazole derivatives, N-(thiazol-2-yl) compounds demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Antimicrobial Activity

Thiazole-containing compounds have also shown promising antimicrobial activity. A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been documented in several studies. Compounds similar to this compound were evaluated in animal models for their ability to prevent seizures induced by pentylenetetrazol (PTZ). The results indicated significant protective effects, suggesting that the thiazole moiety contributes to the modulation of neurotransmitter systems involved in seizure activity .

Case Studies

- Antitumor Efficacy : A recent study explored the effects of a series of thiazole derivatives on tumor growth in mouse models. The results showed that specific modifications to the thiazole ring led to enhanced antitumor efficacy, with some compounds reducing tumor size by over 50% compared to controls .

- Antimicrobial Screening : In vitro testing of N-(thiazol-2-yl) derivatives against Staphylococcus aureus and Escherichia coli demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

- Neuroprotective Effects : A study investigated the neuroprotective effects of thiazole derivatives in models of neurodegenerative diseases. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates .

Comparison with Similar Compounds

Stereoisomeric Comparison: R- vs. S-Configuration

The R-isomer, N-((R)-1-(Thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride (CAS: 1354025-90-3), shares identical molecular weight (233.76 g/mol) and connectivity but differs in stereochemistry at the ethyl-thiazole chiral center . Enantiomeric pairs often exhibit divergent binding affinities to chiral biological targets. For example, in AD therapeutics, S-configured ligands may preferentially bind to Aβ or tau due to spatial compatibility with hydrophobic pockets or catalytic sites.

Thiazole vs. Thiophene Derivatives

Replacing the thiazole ring with a thiophene moiety significantly alters electronic properties. (S)-N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride (AKOS022179709) replaces the thiazole’s nitrogen atom with a carbon, reducing hydrogen-bonding capacity.

Sulfonamide vs. Amine Functional Groups

Compounds like (S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride introduce sulfonamide groups instead of the ethyl-thiazole amine. Sulfonamides enhance solubility due to their polar nature but may reduce blood-brain barrier (BBB) penetration compared to lipophilic thiazole derivatives, a critical factor in central nervous system (CNS) drug design .

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Stereochemical Impact : The S-configuration may enhance target engagement in chiral environments like Aβ fibrils, but empirical studies are lacking .

- Thiazole vs. Thiophene : Thiazole’s nitrogen atom likely improves binding to amyloidogenic proteins compared to thiophene derivatives, though this remains untested .

- Safety and Handling: Neither the S- nor R-isomer has complete GHS safety data, highlighting a need for rigorous toxicological profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.